molecular formula C7H7NO3 B145087 5-Acetylfuran-2-carboxamide CAS No. 133674-70-1

5-Acetylfuran-2-carboxamide

Cat. No. B145087
M. Wt: 153.14 g/mol
InChI Key: UCWHIJBVICXUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylfuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a furan derivative that is synthesized from furfural, which is a renewable resource. The compound has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.

Mechanism Of Action

The mechanism of action of 5-Acetylfuran-2-carboxamide is not fully understood. However, it has been proposed that it works by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

Studies have shown that 5-Acetylfuran-2-carboxamide has a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been found to have insecticidal and fungicidal properties. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Acetylfuran-2-carboxamide is that it is synthesized from a renewable resource, which makes it environmentally friendly. It is also cost-effective and easy to synthesize. However, one of the limitations of using 5-Acetylfuran-2-carboxamide in lab experiments is that its mechanism of action is not fully understood. Therefore, further studies are needed to fully elucidate its mode of action.

Future Directions

There are several future directions for research on 5-Acetylfuran-2-carboxamide. One area of research is to further investigate its anti-inflammatory and analgesic properties. Another area of research is to study its potential use as an anticancer agent. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, research is needed to develop new methods for synthesizing 5-Acetylfuran-2-carboxamide that are more efficient and cost-effective.
In conclusion, 5-Acetylfuran-2-carboxamide is a furan derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple, cost-effective, and environmentally friendly. It has been found to have anti-inflammatory, analgesic, antipyretic, insecticidal, and fungicidal properties. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its mode of action. Future research directions include investigating its potential use as an anticancer agent, identifying its molecular targets, and developing new methods for synthesizing the compound.

Synthesis Methods

The synthesis of 5-Acetylfuran-2-carboxamide involves the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to obtain a high yield of the product. The synthesis process is simple, cost-effective, and environmentally friendly as it uses a renewable resource.

Scientific Research Applications

5-Acetylfuran-2-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In the agricultural industry, it has been found to have insecticidal and fungicidal properties. In the chemical industry, it has been used as a precursor for the synthesis of other compounds.

properties

CAS RN

133674-70-1

Product Name

5-Acetylfuran-2-carboxamide

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetylfuran-2-carboxamide

InChI

InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10)

InChI Key

UCWHIJBVICXUIL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(O1)C(=O)N

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)N

Origin of Product

United States

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